N-(Salicylidene)-4-bromo-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Salicylidene)-4-bromo-2-methylaniline is a Schiff base compound formed by the condensation of salicylaldehyde and 4-bromo-2-methylaniline. Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the reaction of a primary amine with a carbonyl compound. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Salicylidene)-4-bromo-2-methylaniline can be synthesized through a condensation reaction between salicylaldehyde and 4-bromo-2-methylaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
- Dissolve salicylaldehyde and 4-bromo-2-methylaniline in ethanol or methanol.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool to room temperature.
- Filter the resulting solid product and wash it with cold ethanol or methanol.
- Dry the product under reduced pressure to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Salicylidene)-4-bromo-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azomethine group can yield the corresponding amine.
Substitution: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
N-(Salicylidene)-4-bromo-2-methylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of dyes, pigments, and polymers due to its ability to form stable complexes with various metal ions.
Mechanism of Action
The mechanism of action of N-(Salicylidene)-4-bromo-2-methylaniline is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s anticancer activity may be due to its ability to inhibit specific enzymes or interfere with cellular processes by forming complexes with metal ions.
Comparison with Similar Compounds
N-(Salicylidene)-4-bromo-2-methylaniline can be compared with other Schiff base compounds, such as:
N-(Salicylidene)-2-hydroxyaniline: Similar structure but with a hydroxyl group instead of a bromine atom.
N-(Salicylidene)-4-chloroaniline: Similar structure but with a chlorine atom instead of a bromine atom.
N-(Salicylidene)-2-methylaniline: Similar structure but without the bromine atom.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and the types of metal complexes it forms.
Properties
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-8-12(15)6-7-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMRENSPFCLUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.